molecular formula C7H13BClN3O2S B2968059 2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl CAS No. 2096331-28-9

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl

Cat. No.: B2968059
CAS No.: 2096331-28-9
M. Wt: 249.52
InChI Key: HRMOFHXMMSXMNI-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a boronic acid group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl typically involves the reaction of piperazine with thiazole-4-boronic acid under specific conditions. One common method includes the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acid derivatives with different oxidation states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2-piperazin-1-yl-1,3-thiazol-4-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BN3O2S.ClH/c12-8(13)6-5-14-7(10-6)11-3-1-9-2-4-11;/h5,9,12-13H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJINVZXCIMOYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2CCNCC2)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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